molecular formula C24H32N6O3 B12423661 Fondenafil-d5

Fondenafil-d5

Cat. No.: B12423661
M. Wt: 457.6 g/mol
InChI Key: BNQTXDVBJLRWNB-QKLSXCJMSA-N
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Description

Fondenafil-d5 is a deuterium-labeled derivative of Fondenafil. It is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into drug molecules has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fondenafil-d5 involves the incorporation of deuterium into the Fondenafil molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of deuterated solvents such as deuterated chloroform or deuterated methanol, and the reactions are carried out under controlled temperatures and pressures to ensure the incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, and the reactions are carried out in large reactors under controlled conditions. The final product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

Fondenafil-d5 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced derivatives. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Fondenafil-d5 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Fondenafil-d5 is similar to that of Fondenafil. It exerts its effects by inhibiting phosphodiesterase type 5 (PDE-5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE-5, this compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow .

Comparison with Similar Compounds

Fondenafil-d5 is unique due to the incorporation of deuterium, which can affect the pharmacokinetic and metabolic profiles of the compound. Similar compounds include:

This compound stands out due to its deuterium labeling, which can provide unique insights into the pharmacokinetics and metabolism of the compound.

Properties

Molecular Formula

C24H32N6O3

Molecular Weight

457.6 g/mol

IUPAC Name

5-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazine-1-carbonyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C24H32N6O3/c1-5-8-18-20-21(28(4)27-18)23(31)26-22(25-20)17-15-16(9-10-19(17)33-7-3)24(32)30-13-11-29(6-2)12-14-30/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,31)/i2D3,6D2

InChI Key

BNQTXDVBJLRWNB-QKLSXCJMSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)C(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)N4CCN(CC4)CC)OCC)C

Origin of Product

United States

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